molecular formula C10H12O2 B144018 [(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol CAS No. 130550-48-0

[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol

Cat. No.: B144018
CAS No.: 130550-48-0
M. Wt: 164.2 g/mol
InChI Key: ZXCJUHWLCBNLOX-NXEZZACHSA-N
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Description

[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol is an organic compound with a unique three-membered epoxide ring structure. This compound is chiral, meaning it has non-superimposable mirror images, and the (2R,3R) configuration refers to its specific stereochemistry. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is stereospecific and results in the formation of the epoxide ring with the desired stereochemistry .

Industrial Production Methods

In industrial settings, the production of epoxides like this compound often involves the use of peroxycarboxylic acids or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The choice of solvent and reaction temperature are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol involves the interaction of the epoxide ring with nucleophiles. The electrophilic oxygen atom in the epoxide ring reacts with nucleophiles, leading to the opening of the ring and the formation of new chemical bonds. This reaction is often facilitated by catalysts or specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of both an epoxide ring and a phenyl group. This combination of features makes it a valuable compound in various chemical reactions and applications.

Properties

CAS No.

130550-48-0

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol

InChI

InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m1/s1

InChI Key

ZXCJUHWLCBNLOX-NXEZZACHSA-N

SMILES

CC1(C(O1)C2=CC=CC=C2)CO

Isomeric SMILES

C[C@]1([C@H](O1)C2=CC=CC=C2)CO

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)CO

Synonyms

(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol

Origin of Product

United States

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